

A Technical Guide to the Physical Properties of Whewellite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Whewellite

Cat. No.: B087421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **whewellite** ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$), a mineral of significant interest in various scientific fields, including geology, materials science, and particularly in the study of kidney stones, where it is a primary component.^{[1][2]} This document summarizes key quantitative data, details experimental methodologies for property determination, and presents logical relationships through diagrams.

Core Physical and Crystallographic Data

Whewellite is a hydrated calcium oxalate mineral.^{[2][3]} Its physical and crystallographic properties are summarized in the tables below for easy reference and comparison.

General Physical Properties

Property	Value	Source(s)
Chemical Formula	<chem>Ca(C2O4)·H2O</chem>	[4]
Mohs Hardness	2.5 - 3	[1][4][5]
Density (g/cm ³)	2.19 - 2.25 (measured), 2.22 (calculated)	[1][4]
Cleavage	Good/Distinct on {101}; Imperfect/Poor on {010}; Indistinct on {001} & {110}	[1][4][6]
Fracture	Conchoidal	[1][4][6]
Luster	Vitreous to Pearly (on {010} and some cleavages)	[1][4][5]
Color	Colorless, white, pale yellow, pale brown, gray, yellowish-brown	[1][4]
Streak	White	[1]
Transparency	Transparent to translucent	[1][4]
Tenacity	Brittle	[4][6]

Crystallographic Data

Property	Value	Source(s)
Crystal System	Monoclinic	[1][4]
Space Group	P2 ₁ /c	[2][4]
Unit Cell Parameters	a = 6.290 Å, b = 14.583 Å, c = 10.116 Å; β = 109.46°	[2][4]
a:b:c Ratio	0.431 : 1 : 0.694	[4]
Unit Cell Volume	874.90 Å ³ (Calculated)	[4]

Optical Properties

Property	Value	Source(s)
Optical Class	Biaxial (+)	[6]
Refractive Indices	$n\alpha = 1.489 - 1.491$, $n\beta = 1.553 - 1.554$, $n\gamma = 1.649 - 1.650$	[4]
Birefringence	0.159 - 0.163	[1]
Dispersion	0.034 to none	[1]
Pleochroism	None	[1]

Experimental Protocols

The determination of the physical properties of **whewellite** involves a suite of standard mineralogical and materials characterization techniques. Below are detailed methodologies for key experiments.

Mohs Hardness Test

The Mohs hardness test is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.

- Procedure:
 - Select a fresh, clean surface on the **whewellite** specimen.
 - Attempt to scratch the surface with a material of known hardness from the Mohs scale (e.g., a fingernail with a hardness of 2.5, a copper penny with a hardness of 3).
 - Observe if a scratch is created. A definitive "bite" into the surface indicates a scratch.
 - The hardness of the **whewellite** sample will be constrained between the hardness of the materials that can and cannot scratch it.

Specific Gravity Determination (Pycnometer Method)

This method determines the density of a solid by measuring the volume of a fluid displaced by the sample.

- Procedure:
 - Weigh a clean, dry pycnometer (a flask of a known volume).
 - Place a known mass of the **whewellite** sample into the pycnometer.
 - Fill the pycnometer with a liquid of known density (e.g., distilled water) in which the **whewellite** is insoluble.
 - Ensure all air bubbles are removed.
 - Weigh the pycnometer containing the sample and the liquid.
 - The specific gravity is calculated from the mass of the sample and the mass of the displaced liquid.

Refractive Index Measurement (Refractometer)

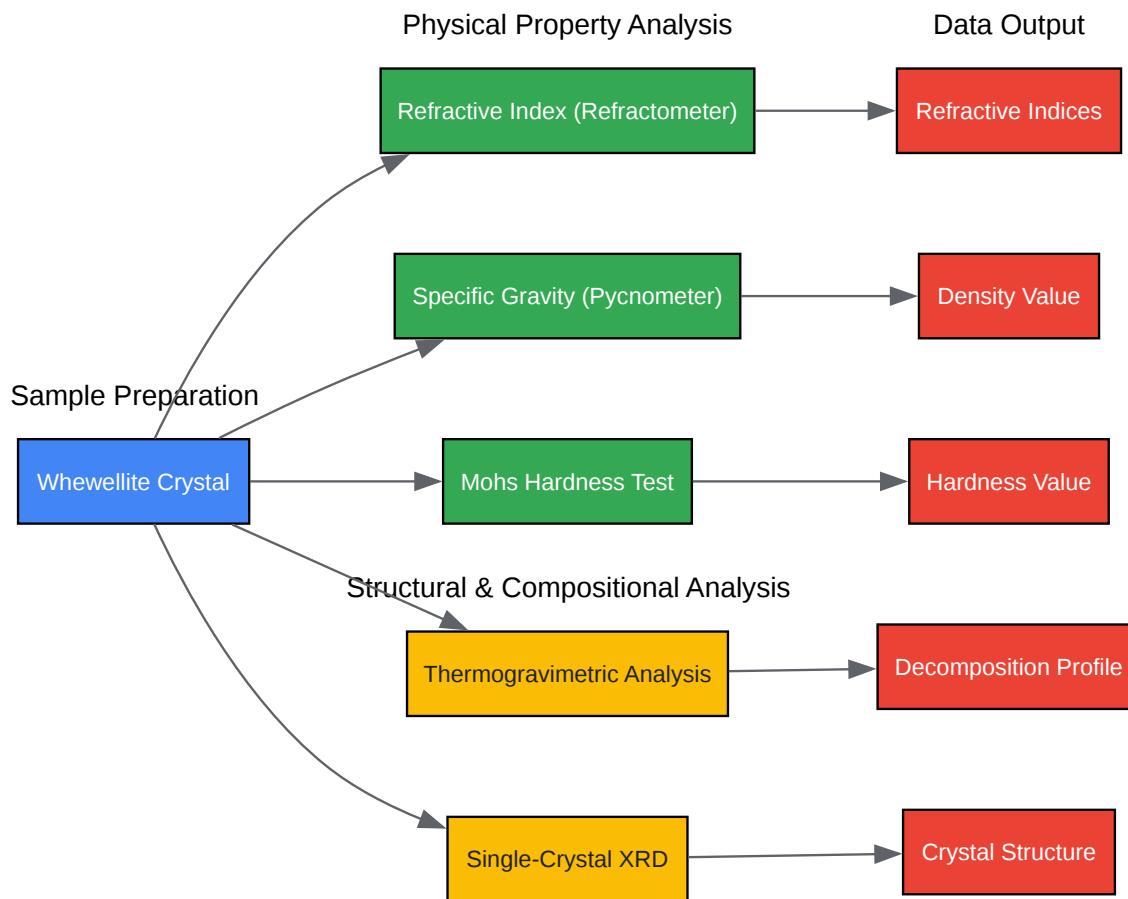
A refractometer measures the extent to which light is bent (refracted) when it moves from air into the mineral.

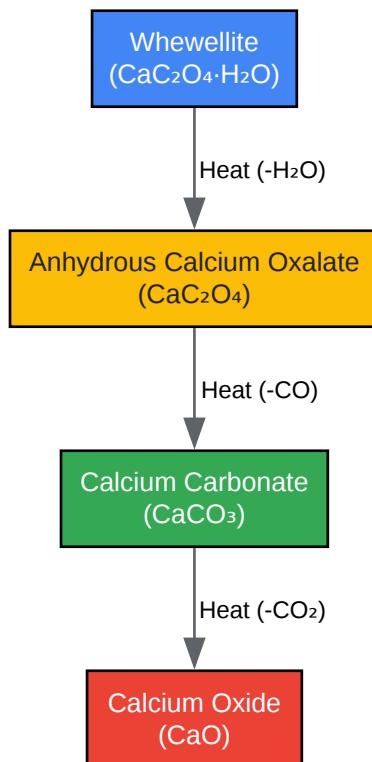
- Procedure:
 - A polished surface of the **whewellite** crystal is placed on the prism of the refractometer.
 - A drop of contact liquid with a refractive index higher than that of the mineral is applied between the crystal and the prism.
 - A light source is directed through the prism, and the critical angle of total reflection is observed through an eyepiece.
 - The refractive index is read directly from a calibrated scale. For anisotropic minerals like **whewellite**, multiple readings are taken by rotating the crystal to determine the different refractive indices.

Single-Crystal X-ray Diffraction (XRD)

This technique is used to determine the atomic and molecular structure of a crystal.

- Procedure:
 - A small, single crystal of **whewellite** is mounted on a goniometer head.
 - The crystal is placed in a focused X-ray beam.
 - The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.
 - The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which reveals the arrangement of atoms in the unit cell.


Thermogravimetric Analysis (TGA)


TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal decomposition of hydrated minerals like **whewellite**.

- Procedure:
 - A small, accurately weighed sample of **whewellite** is placed in a sample pan.
 - The pan is placed in a furnace within the TGA instrument.
 - The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
 - The mass of the sample is continuously monitored as the temperature increases.
 - The resulting TGA curve shows mass loss at specific temperatures, corresponding to the loss of water and the decomposition of the oxalate into calcium carbonate and then calcium oxide.^[7]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of **whewellite**'s physical properties.

[Click to download full resolution via product page](#)*Experimental workflow for **whewellite** characterization.*

[Click to download full resolution via product page](#)

*Thermal decomposition pathway of **whewellite**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]
- 2. science.smith.edu [science.smith.edu]
- 3. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 4. Infrared Spectroscopy | Clays and Minerals [claysandminerals.com]
- 5. azomining.com [azomining.com]
- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Refractometer - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Whewellite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087421#physical-properties-of-whewellite-mineral]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com